molecular formula C25H28FN3O2S B2633264 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide CAS No. 932293-47-5

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide

Cat. No.: B2633264
CAS No.: 932293-47-5
M. Wt: 453.58
InChI Key: LXFIAYFMZDFTSY-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a tetrahydroisoquinoline moiety, and a fluorobenzene sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(dimethylamino)phenyl derivatives, followed by the introduction of the tetrahydroisoquinoline unit and the sulfonamide group. Common reagents used in these reactions include dimethylamine, isoquinoline derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles like hydroxide or amines replace the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzene derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential therapeutic benefits.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2S/c1-28(2)23-11-7-20(8-12-23)25(29-16-15-19-5-3-4-6-21(19)18-29)17-27-32(30,31)24-13-9-22(26)10-14-24/h3-14,25,27H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFIAYFMZDFTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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